methyl N-ethylcarbamodithioate
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Overview
Description
methyl N-ethylcarbamodithioate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the remaining valences occupied by organic groups. This compound is widely studied for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl N-ethylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process . The general reaction is as follows:
RNH2+CS2+RX→RNHCS2R+HX
where ( R ) represents an alkyl group, ( NH_2 ) is the amine group, ( CS_2 ) is carbon disulfide, and ( RX ) is the alkyl halide.
Industrial Production Methods
Industrial production of methyl ethyldithiocarbamate typically involves the same synthetic route but on a larger scale. The reaction is carried out in reactors designed to handle the reagents and conditions efficiently. The process is optimized to maximize yield and minimize waste, often incorporating recycling of unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
methyl N-ethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: The compound can undergo S-alkylation, where the sulfur atom is alkylated by alkyl halides.
Complexation: this compound can form complexes with transition metals, which are often studied for their unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Substitution: Alkyl halides such as methyl iodide (CH₃I) are commonly used.
Complexation: Transition metal salts like copper(II) chloride (CuCl₂) are used to form metal complexes.
Major Products
Oxidation: Thiuram disulfides.
Substitution: S-alkylated dithiocarbamates.
Complexation: Metal-dithiocarbamate complexes.
Scientific Research Applications
methyl N-ethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Used as a fungicide in agriculture to protect crops from fungal infections.
Mechanism of Action
The mechanism of action of methyl ethyldithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. In the case of its antimicrobial activity, the compound interferes with the metabolic processes of microorganisms, leading to their death .
Comparison with Similar Compounds
methyl N-ethylcarbamodithioate is compared with other dithiocarbamates such as:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Ethylene bis(dithiocarbamate)
Uniqueness
This compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. For example, its antimicrobial activity may differ from that of dimethyldithiocarbamate due to variations in lipophilicity and molecular interactions .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse reactions and form complexes with metals, making it valuable in scientific research and industrial applications. Understanding its preparation, reactions, and mechanisms of action can further enhance its utility and lead to new discoveries.
Properties
CAS No. |
13037-14-4 |
---|---|
Molecular Formula |
C4H9NS2 |
Molecular Weight |
135.3 g/mol |
IUPAC Name |
methyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) |
InChI Key |
PGUWOWZKJZKUGN-UHFFFAOYSA-N |
Isomeric SMILES |
CCN=C(S)SC |
SMILES |
CCNC(=S)SC |
Canonical SMILES |
CCNC(=S)SC |
13037-14-4 | |
Origin of Product |
United States |
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